molecular formula C11H15N3O3 B1480152 6-(2,6-Dimethylmorpholino)pyrimidine-4-carboxylic acid CAS No. 2019579-23-6

6-(2,6-Dimethylmorpholino)pyrimidine-4-carboxylic acid

Cat. No. B1480152
CAS RN: 2019579-23-6
M. Wt: 237.25 g/mol
InChI Key: YRYFWNTVAOQTIR-UHFFFAOYSA-N
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Description

6-(2,6-Dimethylmorpholino)pyrimidine-4-carboxylic acid is a potentially important compound with multiple applications in scientific research. It is a synthetic intermediate useful for pharmaceutical synthesis .


Synthesis Analysis

The synthesis of pyrimidines involves various methods. For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines . A ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .


Molecular Structure Analysis

The molecular formula of 6-(2,6-Dimethylmorpholino)pyrimidine-4-carboxylic acid is C11H15N3O3. The molecular weight is 237.25 g/mol.


Chemical Reactions Analysis

Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . They are known to inhibit the expression and activities of certain vital inflammatory mediators .


Physical And Chemical Properties Analysis

The molecular formula of 6-(2,6-Dimethylmorpholino)pyrimidine-4-carboxylic acid is C11H15N3O3. The molecular weight is 237.25 g/mol.

Scientific Research Applications

Pharmaceutical Synthesis

6-(2,6-Dimethylmorpholino)pyrimidine-4-carboxylic acid: is a valuable synthetic intermediate in pharmaceutical chemistry . Its structure allows for the introduction of the pyrimidine ring, which is a core component of many drugs, including antiviral medications, anticancer agents, and antibiotics. The morpholino group can act as a bioisostere, potentially improving the pharmacokinetic properties of the drug candidates.

Coordination Chemistry

This compound has been utilized in coordination chemistry to form complexes with transition metals . Such complexes can be studied for their catalytic properties or potential use in materials science. For example, the reaction with rhenium compounds has led to the formation of monomeric complexes that could be further explored for their reactivity or as models for enzyme active sites.

Mechanism of Action

The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Safety and Hazards

While specific safety and hazard information for 6-(2,6-Dimethylmorpholino)pyrimidine-4-carboxylic acid is not available, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

6-(2,6-dimethylmorpholin-4-yl)pyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c1-7-4-14(5-8(2)17-7)10-3-9(11(15)16)12-6-13-10/h3,6-8H,4-5H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRYFWNTVAOQTIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC=NC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(2,6-Dimethylmorpholino)pyrimidine-4-carboxylic acid

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